Cas no 89112-70-9 (Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4,5-dimethyl-)
89112-70-9 structure
Product Name:Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4,5-dimethyl-
CAS-nummer:89112-70-9
MF:C19H19N3O
MW:305.373664140701
CID:611848
PubChem ID:136220741
Update Time:2025-04-19
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4,5-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4,5-dimethyl-
- 6-[2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-ylidene]-3,4-dimethylcyclohexa-2,4-dien-1-one
- 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-3,4-dimethylcyclohexa-2,4-dien-1-one
- 89112-70-9
- DTXSID50751858
-
- Inchi: 1S/C19H19N3O/c1-11-4-6-14(7-5-11)16-10-17(22-19(20)21-16)15-8-12(2)13(3)9-18(15)23/h4-10,23H,1-3H3,(H2,20,21,22)
- InChI-sleutel: DREVBBDHGDFWRF-UHFFFAOYSA-N
- LACHT: OC1=CC(C)=C(C)C=C1C1C=C(C2C=CC(C)=CC=2)N=C(N)N=1
Berekende eigenschappen
- Exacte massa: 305.152812238g/mol
- Monoisotopische massa: 305.152812238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 383
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 72Ų
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4,5-dimethyl- Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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